molecular formula C16H19N3O4S B2391382 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886911-17-7

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Numéro de catalogue B2391382
Numéro CAS: 886911-17-7
Poids moléculaire: 349.41
Clé InChI: SWEGQSPYKPBHCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Specifically, compounds like 11b, 11k, 12b, and 12d have shown selective inhibition of COX-2 isozyme . These findings suggest that this compound could be explored further as a potential anti-inflammatory agent.

Ulcerogenic Liability Assessment

Safety evaluation is crucial for any potential drug candidate. Compound 11b, among the tested derivatives, exhibited promising anti-inflammatory activity while maintaining a favorable safety profile. It had the lowest ulcerogenic liability (Ulcer Index, UI = 0.83), indicating reduced risk of gastric ulcers . Such data is essential for assessing the compound’s suitability for therapeutic use.

In Silico ADME Prediction

Understanding the pharmacokinetic properties of a compound is vital during drug development. In silico studies have explored the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. These predictions provide insights into its bioavailability and potential as a drug candidate .

Cyclooxygenase Inhibition

The compound’s selective inhibition of COX-2 (IC50 = 0.10 μM) suggests its potential as a COX-2 inhibitor. COX-2 inhibitors are relevant in managing pain, inflammation, and other related conditions .

Other Potential Applications

While the above areas are well-studied, there may be additional applications worth exploring. For instance, benzimidazole derivatives (to which this compound belongs) have been investigated for their antitumor, antiviral, and antimicrobial properties . Further research could uncover novel applications.

Propriétés

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEGQSPYKPBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.